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Compound of Interest

Compound Name: Dibenzyl oxalate

Cat. No.: B1582983

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
dibenzyl oxalate (C16H1404), a key organic compound with applications in various chemical
syntheses. This document presents a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for
researchers in drug development and materials science.

Molecular Structure and Properties

Dibenzyl oxalate, with a molecular weight of 270.28 g/mol , is the dibenzyl ester of oxalic acid.
[1] Its structure is characterized by a central oxalate core flanked by two benzyl groups.

Chemical Structure:

Key Identifiers:

o |[UPAC Name: dibenzyl ethanedioate[1]
o CAS Number: 7579-36-4[2]

e Molecular Formula: C16H140a4[1]

Spectroscopic Data Analysis
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The following sections provide a detailed breakdown of the NMR, IR, and Mass Spectrometry
data for dibenzyl oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For dibenzyl oxalate, the key structural features to be identified are the protons and
carbons of the benzyl groups and the carbons of the oxalate core.

1H NMR Spectroscopy

The proton NMR spectrum of dibenzyl oxalate is expected to show two main signals
corresponding to the methylene protons (-CHz-) and the aromatic protons of the phenyl rings.

Table 1: *H NMR Spectroscopic Data for Dibenzyl Oxalate

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
) Aromatic protons
~7.35 Multiplet 10H
(CeH5s)
_ Methylene protons (-
~5.25 Singlet 4H

CHz2)

Note: Predicted chemical shifts based on typical values for similar benzyl esters.
13C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within
the molecule.

Table 2: 13C NMR Spectroscopic Data for Dibenzyl Oxalate
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Chemical Shift (8) ppm Assighment

~157 Carbonyl carbon (C=0)
~135 Aromatic C (quaternary)
~128 Aromatic CH

~68 Methylene carbon (-CHz)

Note: Predicted chemical shifts based on typical values for similar benzyl esters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of dibenzyl oxalate is dominated by the characteristic absorptions of the ester

functional group.

Table 3: IR Spectroscopic Data for Dibenzyl Oxalate

Wavenumber (cm—?) Intensity Assignment

~1750 Strong C=0 stretch (ester)

~1200 Strong C-O stretch (ester)

~3030 Medium C-H stretch (aromatic)
~2950 Medium C-H stretch (aliphatic)
~1600, 1495, 1455 Medium-Weak C=C stretch (aromatic ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. In electron ionization (El) mass spectrometry, dibenzyl oxalate is expected to
undergo fragmentation, with the benzyl cation being a prominent fragment.

Table 4: Mass Spectrometry Data for Dibenzyl Oxalate
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miz Relative Intensity (%) Assighment

270 Low Molecular lon [M]*

180 99.99 [M - C7HeQ]*

107 13.70 [C/H7O]*

91 79.40 [C7H7]* (Tropylium ion)
179 34.00 [M - C7H70]*

Data obtained from GC-MS analysis.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy

Sample Preparation: A sample of dibenzyl oxalate (typically 5-10 mg) is dissolved in
approximately 0.6 mL of a deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition: *H and 13C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 or 500 MHz). For *H NMR, standard acquisition parameters are used. For 3C NMR,
a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared Spectroscopy

Sample Preparation (Thin Film): A small amount of solid dibenzyl oxalate is dissolved in a
volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a salt plate (e.g.,
KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on

the plate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer. A background spectrum of the clean salt plate is first recorded and then
subtracted from the sample spectrum.
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Mass Spectrometry

Sample Introduction (GC-MS): A dilute solution of dibenzyl oxalate in a suitable solvent (e.g.,
ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
The GC separates the compound from any impurities before it enters the MS.

Data Acquisition: The mass spectrum is obtained using an electron ionization (El) source. The
instrument is typically scanned over a mass range of m/z 50-500.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the structural information they provide for dibenzyl oxalate.

NMR Spectroscopy

'H NMR

Proton Environments | 9|

Carbon Environments | | ¢ NMR

Dibenzyl Oxalate IR Spectroscopy
Functional Groups

—»| FT-IR

Molecular Weight &
Fragmentation

Mass Spectrometry

| GC-MS

Click to download full resolution via product page

Spectroscopic analysis workflow for dibenzyl oxalate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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